molecular formula C10H6ClNO2S B146345 5-Chlorothiokynurenic acid CAS No. 136036-87-8

5-Chlorothiokynurenic acid

Cat. No.: B146345
CAS No.: 136036-87-8
M. Wt: 239.68 g/mol
InChI Key: BMBZHFGIBHDMCV-UHFFFAOYSA-N
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Description

5-Chlorothiokynurenic acid is a chlorinated derivative of thiokynurenic acid, a compound structurally related to kynurenic acid, a known neuromodulator. Chlorinated heterocycles are pivotal in medicinal chemistry due to their enhanced bioavailability and binding affinity in biological systems .

Properties

CAS No.

136036-87-8

Molecular Formula

C10H6ClNO2S

Molecular Weight

239.68 g/mol

IUPAC Name

5-chloro-4-sulfanylidene-1H-quinoline-2-carboxylic acid

InChI

InChI=1S/C10H6ClNO2S/c11-5-2-1-3-6-9(5)8(15)4-7(12-6)10(13)14/h1-4H,(H,12,15)(H,13,14)

InChI Key

BMBZHFGIBHDMCV-UHFFFAOYSA-N

SMILES

C1=CC2=C(C(=C1)Cl)C(=S)C=C(N2)C(=O)O

Isomeric SMILES

C1=CC2=C(C(=C1)Cl)C(=CC(=N2)C(=O)O)S

Canonical SMILES

C1=CC2=C(C(=C1)Cl)C(=S)C=C(N2)C(=O)O

Other CAS No.

136036-87-8

Synonyms

5-chloro-thiokynurenate
5-chlorothiokynurenic acid
5-Cl-Thio-Kyna

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Analysis

  • Chlorinated Thiophene Derivatives : Compounds like 5-Chloro thiophene-2-carboxylic acid and 2-(5-(2-Chloroacetyl)thiophen-2-yl)acetic acid share a thiophene backbone. The chlorine substituent enhances electrophilic reactivity, while carboxylic acid groups improve water solubility, making them suitable for drug delivery systems .
  • Isoquinoline/Pyridine Analogs: 5-Chloroisoquinoline-3-carboxylic acid and 5-Chloro-2-methylisonicotinic acid demonstrate how chlorine and carboxylic acid groups on aromatic rings influence electronic properties and binding to biological targets.
  • Reactive Groups: The presence of nitrile (in 5-Chloro-α-(hydroxyimino)thiophen-2-acetonitrile) and chloroacetyl (in 2-(5-(2-Chloroacetyl)thiophen-2-yl)acetic acid) groups enables cross-coupling reactions, useful in combinatorial chemistry .

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